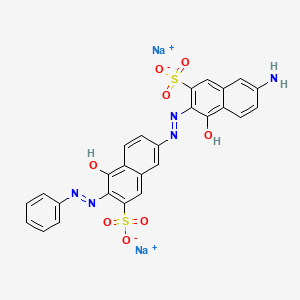

C.I. Direct Red 16, disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;7-amino-4-hydroxy-3-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N5O8S2.2Na/c27-16-6-8-19-14(10-16)12-21(40(34,35)36)24(25(19)32)31-29-18-7-9-20-15(11-18)13-22(41(37,38)39)23(26(20)33)30-28-17-4-2-1-3-5-17;;/h1-13,32-33H,27H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFAIRVIRUMWLM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N=NC4=C(C=C5C=C(C=CC5=C4O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N5Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722382, DTXSID00880364 | |

| Record name | Disodium 7-amino-4-oxo-3-{2-[5-oxo-6-(2-phenylhydrazinylidene)-7-sulfonato-5,6-dihydronaphthalen-2-yl]hydrazinylidene}-3,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Direct Red 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6227-02-7, 6227-07-2 | |

| Record name | C.I. Direct Red 16, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006227027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[2-[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 7-amino-4-oxo-3-{2-[5-oxo-6-(2-phenylhydrazinylidene)-7-sulfonato-5,6-dihydronaphthalen-2-yl]hydrazinylidene}-3,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Direct Red 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7-amino-4-hydroxy-3-[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-Naphthalenedisulfonic acid, 2-amino-6-[[2,5-dimethyl-4-[(2-sulfophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Sirius Red Staining: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the intricacies of histological staining techniques is paramount for accurate data interpretation. Picrosirius Red (PSR) staining is a cornerstone method for the visualization and quantification of collagen fibers, providing critical insights into tissue architecture, fibrosis, and the broader extracellular matrix. This guide delves into the core mechanism of Sirius Red staining, offering detailed protocols and a summary of quantitative parameters.

The Chemical Principle: A Tale of Specificity and Enhancement

The power of Picrosirius Red staining lies in the synergistic interaction between two key components: Sirius Red F3B (Direct Red 80) and picric acid.[1][2]

-

Sirius Red F3B: This large, linear polyazo dye is the primary staining agent.[3] Its elongated structure is crucial for its specificity. The molecule contains multiple sulfonic acid groups (-SO₃H). These anionic groups form strong electrostatic interactions with the basic amino acid residues—specifically the epsilon-amino group of lysine and hydroxylysine, and the guanidinium group of arginine—which are abundant and regularly spaced along the collagen triple helix.[4][5]

-

Picric Acid: The use of a saturated picric acid solution is critical for the stain's specificity.[1][6] The acidic environment (low pH) of the picric acid solution protonates the basic groups on collagen, enhancing their positive charge and promoting the electrostatic binding of the anionic Sirius Red dye.[4] Concurrently, picric acid helps to suppress the staining of non-collagenous proteins, preventing non-specific background signal.[6] It also acts as a counterstain, imparting a pale yellow color to muscle fibers and cytoplasm.[3][7]

The mechanism relies on the precise alignment of the Sirius Red molecules parallel to the long axis of the collagen fibrils.[4] This ordered arrangement of dye molecules along the highly organized collagen structure is the key to the enhanced birefringence observed under polarized light.

Birefringence: From Molecular Alignment to Visual Differentiation

Collagen is naturally birefringent, meaning it can refract light in two different directions due to its highly ordered, crystalline-like structure.[8] Sirius Red staining dramatically enhances this intrinsic property.[8][9]

When stained tissue is viewed with a polarizing microscope, the aligned Sirius Red molecules enhance the light interference, producing a bright signal against a dark background. The color of this birefringence is dependent on the thickness and packing density of the collagen fibers:[4]

-

Thick, densely packed fibers (e.g., Type I collagen): These fibers exhibit strong birefringence, appearing in shades of yellow, orange, or red.[4][10]

-

Thin, less organized fibers (e.g., Type III collagen, reticular fibers): These fibers show weaker birefringence and typically appear green or greenish-yellow.[4][10]

It is crucial to note that while this color differentiation is a widely used rule of thumb, some studies suggest that the observed color may be more a function of fiber thickness, density, and orientation relative to the light source, rather than a definitive indicator of the specific collagen subtype.[1][4][11] Therefore, orthogonal techniques like immunohistochemistry are recommended for unambiguous collagen typing.[4]

Quantitative Data Summary

The following tables summarize key quantitative aspects of the Picrosirius Red staining method.

Table 1: Staining Solution and Incubation Parameters

| Parameter | Value | Rationale / Notes | Source(s) |

|---|---|---|---|

| Sirius Red F3B Concentration | 0.1% (w/v) | Standard concentration for optimal staining. Also cited as 0.5g in 500mL. | [12][13] |

| Solvent | Saturated Aqueous Picric Acid | Ensures specificity for collagen and provides a counterstain. Saturation is key. | [13][14] |

| Staining Incubation Time | 60 - 120 minutes | 60 minutes is sufficient to reach near-equilibrium staining. Longer times do not significantly increase intensity. | [1][11][15] |

| Rinse Solution | Acidified Water (e.g., 0.5% Acetic Acid) | Prevents the loss of dye that occurs when rinsing with plain water. | [11][14] |

| Fixation | Neutral Buffered Formalin | While fixation is not highly critical, NBF is most commonly used and provides good tissue preservation. |[13][14] |

Table 2: Interpretation of Results Under Polarized Light

| Observed Color | Associated Fiber Characteristics | Presumed Collagen Type | Source(s) |

|---|---|---|---|

| Red / Orange / Yellow | Thick, tightly packed, highly organized fibers | Type I | [4][11] |

| Green / Yellowish-Green | Thin, loosely packed, reticular fibers | Type III | [4][11] |

| Variable / Multicolor | Loose network | Type II (e.g., in cartilage) | [16][17] |

| Black / Dark | Background / No collagen | N/A |[4] |

Experimental Protocol: A Step-by-Step Workflow

This protocol is a standard method for staining paraffin-embedded tissue sections.

Reagents:

-

Picrosirius Red Staining Solution: 0.1 g Sirius Red F3B (Direct Red 80) dissolved in 100 mL of saturated aqueous picric acid.

-

Acidified Water: 0.5 mL glacial acetic acid in 100 mL of distilled water.

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Distilled Water

-

Resinous Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 2 minutes each.

-

Immerse in 95% Ethanol: 2 minutes.

-

Immerse in 80% Ethanol: 2 minutes.

-

Immerse in 70% Ethanol: 2 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Cover the tissue section completely with the Picrosirius Red solution.

-

Incubate for 60 minutes at room temperature.[1]

-

-

Rinsing:

-

Briefly rinse the slides in two changes of acidified water.[14] This step is critical to prevent dye loss.

-

-

Dehydration:

-

Immerse in 95% Ethanol: 1 minute.

-

Immerse in 100% Ethanol: 2 changes, 2 minutes each.

-

-

Clearing and Mounting:

-

Immerse in Xylene: 2 changes, 2 minutes each.

-

Mount coverslip using a synthetic resinous medium.

-

Application in Fibrosis Research: Visualizing the TGF-β Pathway Outcome

Sirius Red staining is an indispensable tool for assessing the degree of fibrosis, a pathological accumulation of extracellular matrix components, primarily collagen. Many pro-fibrotic signaling pathways converge on the increased synthesis and deposition of collagen. A primary example is the Transforming Growth Factor-beta (TGF-β) pathway. While Sirius Red does not stain the pathway components themselves, it provides a robust method to visualize and quantify the downstream result of pathway activation.

References

- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 2. youtube.com [youtube.com]

- 3. Sirius Red - Wikipedia [en.wikipedia.org]

- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]

- 7. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]

- 8. research.chop.edu [research.chop.edu]

- 9. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential staining of collagens type I, II and III by Sirius Red and polarization microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

- 12. PicroSirius red staining | Xin Chen Lab [pharm.ucsf.edu]

- 13. med.emory.edu [med.emory.edu]

- 14. med.emory.edu [med.emory.edu]

- 15. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Staining of Collagens Type I, II and III by Sirius Red and Polarization Microscopy [jstage.jst.go.jp]

- 17. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to C.I. 27680 (Direct Black 168)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to the trisazo dye C.I. 27680, also known as Direct Black 168. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for laboratory and research applications.

Chemical Structure and Identification

C.I. 27680 is a complex trisazo dye belonging to the direct dye class, primarily used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and silk, as well as for leather and paper applications.[1] Its chemical structure is characterized by three azo (-N=N-) groups, which are responsible for its deep black color.

Chemical Structure:

Caption: 2D structure of C.I. 27680 (Direct Black 168).[2]

Table 1: Chemical Identification of C.I. 27680

| Identifier | Value |

| C.I. Name | C.I. 27680 |

| Common Name | Direct Black 168 |

| CAS Number | 85631-88-5[3] |

| Molecular Formula | C₃₄H₂₃N₈Na₃O₁₁S₃[4] |

| Molecular Weight | 884.76 g/mol [4] |

| IUPAC Name | trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

| Synonyms | Direct Black 5B, Direct Black AR, Direct Black HEF, C.I. 335475[1] |

Physicochemical Properties

The physicochemical properties of C.I. 27680 are summarized in the table below. These properties are crucial for understanding its behavior in various applications, including its solubility and stability.

Table 2: Physicochemical Properties of C.I. 27680

| Property | Value |

| Appearance | Dark Grey Powder |

| Solubility | 25 g/L in water[5] |

| Light Fastness | 3 |

| Washing Fastness | 1-2[1] |

| Rubbing Fastness (Dry) | 4[1] |

| Rubbing Fastness (Wet) | 3[1] |

Absorption Spectrum

Table 3: General Protocol for Determining Absorption Spectrum

| Step | Description |

| 1. Preparation of Standard Solutions | Prepare a series of standard solutions of C.I. 27680 in a suitable solvent (e.g., deionized water) of known concentrations. |

| 2. UV-Vis Spectrophotometer Setup | Calibrate a UV-Vis spectrophotometer using the solvent as a blank. |

| 3. Spectral Scan | Scan the absorbance of each standard solution over a wavelength range of at least 200-800 nm to identify the wavelength of maximum absorbance (λmax). |

| 4. Absorbance Measurement at λmax | Measure the absorbance of each standard solution at the determined λmax. |

| 5. Beer-Lambert Law Analysis | Plot a calibration curve of absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the curve according to the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length of the cuvette, and c is the concentration. |

Synthesis Protocol

The synthesis of C.I. 27680 is a multi-step process involving a series of diazotization and coupling reactions.[7] A detailed workflow for its preparation is outlined below.

Caption: Synthesis workflow for C.I. 27680 (Direct Black 168).[7]

Detailed Experimental Protocol for Synthesis: [7]

-

First Diazotization and Coupling:

-

Dissolve PP-Acid (4,4'-diaminodiphenylamine-2-sulfonic acid) in water with the aid of sodium hydroxide.

-

Perform the diazotization of the dissolved PP-Acid using hydrochloric acid and sodium nitrite at a temperature of 10-15°C.

-

Separately, dissolve H-Acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) in water with sodium hydroxide.

-

Couple the diazonium salt of PP-Acid with the H-Acid solution under acidic conditions (pH 2.0-4.0) while maintaining the temperature at 10-15°C.

-

-

Second Coupling:

-

Prepare a diazonium salt of aniline by reacting it with hydrochloric acid and sodium nitrite at 0°C.

-

Add the aniline diazonium salt solution to the product from the first coupling step.

-

-

Third Coupling and Product Isolation:

-

Dissolve m-aminophenol in a sodium hydroxide solution.

-

Add the m-aminophenol solution to the product of the second coupling, maintaining a pH of 10 and a temperature of around 15°C.

-

After stirring, raise the temperature to 60°C and adjust the pH to 6 with hydrochloric acid.

-

Induce precipitation of the final dye product by adding refined salt (salting out).

-

Filter the precipitate and dry it to obtain Direct Black 168.

-

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the separation, identification, and quantification of azo dyes like C.I. 27680. While a specific, validated HPLC method for C.I. 27680 was not found in the reviewed literature, a general method applicable to direct azo dyes is provided below. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[8][9][10][11][12]

Table 4: General HPLC Protocol for Azo Dye Analysis

| Parameter | Typical Conditions |

| Instrument | High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min. |

| Detection Wavelength | Determined by the λmax of the dye, monitored using a DAD to obtain the full spectrum. For a black dye, monitoring at multiple wavelengths may be necessary. For a similar dye, Direct Black 22, wavelengths of 484 nm, 510 nm, and 607 nm were used.[13] |

| Injection Volume | 10-20 µL. |

| Column Temperature | Ambient or controlled (e.g., 30°C). |

Toxicological Information and Biological Interactions

C.I. 27680 is a synthetic azo dye and, as with many compounds in this class, there are potential toxicological concerns. Azo dyes can undergo reductive cleavage of the azo linkage, which may lead to the formation of aromatic amines. Some of these aromatic amines are known to be mutagenic and carcinogenic. The carcinogenicity of many azo dyes is attributed to their cleavage products, such as benzidine, which is a known human bladder carcinogen.

Currently, there is no specific information available in the scientific literature detailing the interaction of C.I. 27680 with specific biological signaling pathways. The primary toxicological concern is related to the potential metabolic activation to harmful aromatic amines.

Caption: Generalized metabolic pathway for the activation of azo dyes to potentially carcinogenic compounds.

References

- 1. Direct Black 168 - Direct Black 5B - Direct Black AR from Emperor Chem [emperordye.com]

- 2. Direct Black 168 | C34H24N9Na3O11S3 | CID 102058859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Direct black 168 | 85631-88-5 | FD32914 | Biosynth [biosynth.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. dyespigments.net [dyespigments.net]

- 6. Direct Black 168 | 85631-88-5 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. staff-old.najah.edu [staff-old.najah.edu]

Synonyms for C.I. Direct Red 16 in scientific literature

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Synonyms of C.I. Direct Red 16

C.I. Direct Red 16 is a disazo dye known for its application in the textile and paper industries.[1][2] For scientific and research purposes, it is crucial to recognize its various synonyms and identifiers to ensure accurate documentation and referencing in experimental studies. The compound is systematically identified by its Colour Index (C.I.) number, 27680, and its CAS Registry Number, 6227-02-7.[3][4][5]

In scientific literature and commercial contexts, C.I. Direct Red 16 is frequently referred to by a variety of names. These synonyms can be broadly categorized as chemical names and common or trade names. Understanding these alternatives is essential for a comprehensive literature review and for sourcing the correct compound for experimental use.

Table 1: Synonyms and Identifiers for C.I. Direct Red 16

| Identifier Type | Identifier |

| C.I. Name | C.I. Direct Red 16 |

| C.I. Number | 27680 |

| CAS Number | 6227-02-7[3][4][5] |

| Chemical Name | Disodium 7-amino-4-hydroxy-3-((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate |

| Molecular Formula | C₂₆H₁₇N₅Na₂O₈S₂[3][5] |

| Common Synonyms | Direct Red 6B, Direct Fast Red 6B, Direct Bordeaux 6B[2][3][4][5] |

| Trade Names | Anar Direct Bordeaux 6B, Pergasol Bordeaux 6B, Pyrazol Bordeaux 7B, Fabramine Bordeaux 6BF 200%[5] |

Physicochemical Properties

The utility of C.I. Direct Red 16 in various applications is dictated by its physicochemical properties. These characteristics are fundamental for designing experimental protocols, particularly in areas such as solution preparation, spectrophotometric analysis, and adsorption studies.

Table 2: Quantitative Data for C.I. Direct Red 16

| Property | Value |

| Molecular Weight | 637.55 g/mol [3][5] |

| Appearance | Red powder[2][4] |

| Solubility in Water | Soluble[1][3] |

| Solubility in Ethanol | Slightly soluble[3] |

| Hue | Bordeaux[1] |

| Chemical Class | Disazo[1] |

| Light Fastness | 1-2 (on a scale of 1-8)[1] |

Experimental Protocols

While C.I. Direct Red 16 is predominantly used in industrial dyeing processes, it has also been the subject of scientific studies, particularly in the context of environmental remediation. The following protocol is a synthesized example of a typical laboratory-scale experiment focused on the decolorization of C.I. Direct Red 16, based on methodologies described in the scientific literature.

Objective: To determine the efficiency of a given adsorbent in removing C.I. Direct Red 16 from an aqueous solution.

Materials:

-

C.I. Direct Red 16 (analytical grade)

-

Adsorbent material (e.g., activated carbon, feldspar)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Spectrophotometer

-

Orbital shaker

-

Conical flasks

-

pH meter

-

Filter paper

Procedure:

-

Preparation of Stock Solution: A stock solution of C.I. Direct Red 16 is prepared by dissolving a precise amount of the dye in deionized water to achieve a known concentration (e.g., 1000 mg/L).

-

Preparation of Working Solutions: Working solutions of desired concentrations are prepared by diluting the stock solution with deionized water.

-

Adsorption Experiment:

-

A fixed volume of the dye solution is taken in a series of conical flasks.

-

A pre-weighed amount of the adsorbent is added to each flask.

-

The pH of the solutions is adjusted to the desired value using HCl or NaOH.

-

The flasks are then agitated on an orbital shaker at a constant speed and temperature for a specified period.

-

-

Sample Analysis:

-

After the agitation period, the solutions are filtered to separate the adsorbent.

-

The concentration of the remaining dye in the filtrate is determined using a spectrophotometer by measuring the absorbance at the dye's maximum wavelength (λmax).

-

-

Calculation of Decolorization Efficiency: The percentage of dye removal is calculated using the following formula: % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the final dye concentration.

Visualizing Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the decolorization of C.I. Direct Red 16.

Biological Interactions and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any evidence of C.I. Direct Red 16 being directly involved in specific biological signaling pathways or having well-defined molecular interactions with biological macromolecules in a research context. Its primary applications appear to be in the dyeing of materials such as cotton, paper, and leather, and as a model compound in environmental studies focused on the degradation of azo dyes. Therefore, a diagram of a signaling pathway involving C.I. Direct Red 16 cannot be provided as no such pathway has been identified in the reviewed literature. Researchers should exercise caution and not conflate the biological applications of other direct dyes, such as Congo Red (used in amyloid staining), with C.I. Direct Red 16.

References

Direct Red 6B for histological applications

An In-Depth Technical Guide to Direct Red Dyes for Histological Applications

Introduction

Direct Red dyes are a class of anionic azo dyes widely utilized in histology for the visualization of specific tissue components, most notably collagen and amyloid deposits. While the term "Direct Red 6B" can refer to C.I. Direct Red 16, the most prominent and extensively documented Direct Red dye in histological research is C.I. Direct Red 80, commonly known as Sirius Red F3B. This guide will focus primarily on the applications of Direct Red 80 due to its prevalence in established staining protocols, while also providing identifying information for related dyes.

The utility of Direct Red 80 lies in its highly specific binding to collagen molecules, particularly when used in a Picro-Sirius Red (PSR) solution. The elongated, planar structure of the dye molecules allows them to align parallel to the long axis of collagen fibers. This alignment dramatically enhances collagen's natural birefringence, causing it to appear brightly colored (ranging from green to red) against a dark background under polarized light microscopy. This property is invaluable for assessing the structure, thickness, and maturity of collagen networks in both normal and pathological tissues, making it a gold standard in fibrosis research.[1][2] Additionally, in alkaline solutions, Direct Red 80 is a sensitive stain for amyloid deposits, which exhibit a characteristic apple-green birefringence, aiding in the diagnosis of amyloidosis.[3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed chemical data, experimental protocols, and visual guides for the application of Direct Red dyes in histology.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Direct Red 80 (Sirius Red F3B) and Direct Red 16 (Direct Red 6B).

| Property | C.I. Direct Red 80 (Sirius Red F3B) | C.I. Direct Red 16 (Direct Red 6B) |

| C.I. Number | 35780 / 35782 | 27680 |

| CAS Number | 2610-10-8[5] | 6227-02-7[6] |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆[5] | C₂₆H₁₇N₅Na₂O₈S₂[6] |

| Molecular Weight | 1373.05 g/mol [5] | 637.55 g/mol [6] |

| Synonyms | Sirius Red F3B, Pontamine Fast Red 7BNL, Chlorantine Fast Red 7BLN[7] | Direct Fast Red 6B, Direct Bordeaux 6B[6] |

| Chemical Class | Polyazo Dye[8] | Double Azo Dye[6] |

| Solubility | Soluble in water. | Soluble in water (produces a red solution), slightly soluble in ethanol.[6] |

| Primary Application | Collagen and Amyloid Staining[7][8] | Primarily a textile dye; less documented for histology. |

Core Histological Applications

Collagen Staining with Picro-Sirius Red (PSR)

The Picro-Sirius Red method is the most common application of Direct Red 80. The strong sulfonic acid groups of the dye bind to the basic groups of collagen molecules.[1] The picric acid in the solution provides an acidic environment that suppresses the staining of non-collagenous components, thus enhancing specificity.

-

Mechanism of Action: Under bright-field microscopy, collagen appears red on a yellow background. However, the true power of the technique is revealed with polarized light microscopy. The parallel alignment of dye molecules with collagen fibers enhances birefringence, a phenomenon where the refractive index of a material depends on the polarization and propagation direction of light.

-

Interpretation: The color and intensity of the birefringence correlate with the thickness and packing density of the collagen fibers. Thicker, more mature, and densely packed fibers (like Type I collagen) typically appear red-orange, while thinner, less organized fibers (like Type III collagen or reticular fibers) appear greenish-yellow.[9] This allows for semi-quantitative assessment of fibrosis and collagen remodeling.

Amyloid Staining

Direct dyes, including Congo Red and Direct Red 80 (Sirius Red), are used to identify amyloid deposits in tissues. Amyloid is an abnormal, insoluble protein that folds into a characteristic β-pleated sheet structure.[3]

-

Mechanism of Action: The dye molecules intercalate with the β-pleated sheets of the amyloid fibrils. This highly ordered arrangement of dye molecules results in the characteristic optical properties of stained amyloid.[3]

-

Interpretation: When stained tissue sections are viewed under a polarizing microscope, amyloid deposits exhibit a pathognomonic apple-green birefringence.[10] This is a key diagnostic feature for amyloidosis.

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Collagen

This protocol is adapted from methodologies described by Puchtler et al. and Junqueira et al.[11] It is suitable for formalin-fixed, paraffin-embedded tissue sections (5µm).[12]

Reagents and Materials:

-

Picro-Sirius Red Solution:

-

Acidified Water:

-

Weigert's Hematoxylin (for nuclear counterstaining, optional)

-

Ethanol (100%, 95%, 80%, 70%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene, 5 minutes each. b. Transfer through two changes of 100% ethanol, 3 minutes each. c. Hydrate through 95%, 80%, and 70% ethanol for 2 minutes each. d. Rinse in running tap water for 3 minutes.[9]

-

Nuclear Counterstaining (Optional): a. Stain nuclei with Weigert's hematoxylin for 8-10 minutes. b. Wash in running tap water for 10 minutes to "blue" the nuclei.[13]

-

Picro-Sirius Red Staining: a. Immerse slides in the Picro-Sirius Red solution for 60 minutes. This time is critical for achieving equilibrium staining and should not be shortened.[11]

-

Washing and Dehydration: a. Wash slides in two changes of acidified water. This step is crucial to prevent the loss of dye.[11] b. Dehydrate rapidly through three changes of 100% ethanol.[11]

-

Clearing and Mounting: a. Clear in two changes of xylene, 3 minutes each. b. Mount coverslip with a resinous mounting medium.

Expected Results:

-

Bright-field Microscopy: Collagen will be stained red, cytoplasm and muscle yellow, and nuclei (if counterstained) will be black or blue-grey.[11]

-

Polarized Light Microscopy: Collagen fibers will appear bright yellow, orange, or green on a black background.[9]

Protocol 2: Alkaline Staining for Amyloid

This protocol is based on Llewellyn's alkaline Sirius Red method.

Reagents and Materials:

-

Alkaline Sirius Red Solution:

-

Sirius Red F3B (C.I. Direct Red 80): 0.5 g

-

Distilled Water: 45 mL

-

Absolute Ethanol: 50 mL

-

1% Sodium Hydroxide: 1 mL

-

20% Sodium Chloride: Add dropwise while swirling until a fine haze appears (approx. 2 mL).[10]

-

-

Progressive Alum Hematoxylin (e.g., Mayer's)

-

Ethanol (100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Bring sections to water as described in Protocol 1.

-

Nuclear Counterstaining: a. Stain nuclei with a progressive alum hematoxylin for a few minutes. b. Rinse with tap water.

-

Alkaline Sirius Red Staining: a. Rinse slides with ethanol. b. Place slides into the alkaline Sirius Red solution for 1-2 hours.[10]

-

Washing and Dehydration: a. Rinse well with tap water. b. Dehydrate rapidly in absolute ethanol.

-

Clearing and Mounting: a. Clear with xylene and mount with a resinous medium.

Expected Results:

-

Light Microscopy: Amyloid deposits, eosinophil granules, and Paneth cell granules will be stained red. Nuclei will be blue.[10]

-

Polarized Light Microscopy: Amyloid deposits will exhibit a distinct deep green birefringence.[10]

Mandatory Visualizations

Caption: Experimental workflow for Picro-Sirius Red staining of collagen.

Caption: Principle of birefringence in PSR-stained collagen analysis.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. research.chop.edu [research.chop.edu]

- 3. stainsfile.com [stainsfile.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Sirius Red - Wikipedia [en.wikipedia.org]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Direct Red 80 Dye content 25 2610-10-8 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mmpc.org [mmpc.org]

- 10. stainsfile.com [stainsfile.com]

- 11. med.emory.edu [med.emory.edu]

- 12. stainsfile.com [stainsfile.com]

- 13. boekelsci.com [boekelsci.com]

An In-depth Technical Guide to the Solubility and Stability of Pergasol Bordeaux 6B (C.I. Direct Violet 66)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Pergasol Bordeaux 6B, a commercial name for the direct azo dye identified by the Colour Index name C.I. Direct Violet 66. Due to the limited availability of specific quantitative data for "Pergasol Bordeaux 6B," this document primarily focuses on the properties of C.I. Direct Violet 66, which is understood to be the same or a chemically equivalent substance. This guide is intended to support research, development, and quality control activities where this dye may be utilized.

Chemical and Physical Properties

Pergasol Bordeaux 6B, or C.I. Direct Violet 66, is a water-soluble, double azo class direct dye. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| C.I. Name | Direct Violet 66 | [1] |

| C.I. Number | 29120 | [1][2] |

| CAS Number | 6798-03-4 | [1][3][4] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ | [1] |

| Molecular Weight | 903.81 g/mol | [1] |

| Physical Appearance | Violet Powder | [2] |

Solubility Profile

The solubility of a dye is a critical parameter for its application in various formulations and experimental settings.

C.I. Direct Violet 66 is characterized by its solubility in water. The available quantitative data is presented in the table below.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 2 g/L | [3][5] |

A standard method for determining the solubility of a dye in a specific solvent involves the preparation of a saturated solution followed by quantitative analysis.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of C.I. Direct Violet 66 to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle.

-

Filtration: Carefully filter the supernatant through a fine-pore filter (e.g., 0.45 µm) to remove all solid particles.

-

Quantification:

-

Prepare a series of standard solutions of the dye with known concentrations.

-

Measure the absorbance of the standard solutions at the dye's λmax using a UV-Vis spectrophotometer to generate a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution and measure its absorbance.

-

Calculate the concentration of the dye in the saturated solution using the calibration curve. The solubility is expressed as g/L or mol/L.

-

Stability Profile

The stability of a dye is crucial for its performance and shelf-life. Key factors influencing stability include pH, temperature, and light exposure.

The color of C.I. Direct Violet 66 is influenced by pH. In strongly acidic solutions, it turns blue, while in strongly alkaline solutions, it becomes blue-purple.[1][4][6] Precipitation of the dye can occur in the presence of 10% hydrochloric acid.[1][4][6] For applications requiring stable color, it is advisable to maintain a pH within a neutral to moderately alkaline range.

The light fastness of C.I. Direct Violet 66 is generally rated as good.

| Fastness Property | Rating | Reference |

| Light Fastness | 6-7 (on a scale of 1-8) | [2] |

| Fastness Property | Rating | Reference |

| Washing Fastness | 1-2 (on a scale of 1-5) | [2] |

Standardized methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) can be adapted to assess the stability of C.I. Direct Violet 66.

3.5.1. Light Fastness Testing (Adapted from ISO 105-B02)

This test determines the resistance of the dye to fading upon exposure to an artificial light source that simulates natural daylight.

Methodology:

-

Sample Preparation: A solution of the dye or a substrate dyed with C.I. Direct Violet 66 is prepared.

-

Exposure: The sample is exposed to a calibrated artificial light source (xenon arc lamp) under controlled conditions of temperature and humidity. A set of blue wool standards with known light fastness ratings (1-8) are exposed simultaneously.

-

Evaluation: The change in color of the sample is periodically compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

3.5.2. pH and Thermal Stability in Solution

This protocol outlines a general procedure to quantify the stability of the dye in solution under various pH and temperature conditions.

Methodology:

-

Solution Preparation: Prepare a series of buffered solutions covering the pH range of interest. Dissolve a known concentration of C.I. Direct Violet 66 in each buffer.

-

Incubation: Incubate aliquots of each solution at various controlled temperatures.

-

Sampling: At regular time intervals, withdraw a sample from each condition.

-

Analysis: Immediately measure the absorbance of each sample at the dye's λmax using a UV-Vis spectrophotometer.

-

Data Analysis: Plot the concentration of the dye as a function of time for each pH and temperature condition. This data can be used to determine the degradation rate constant and the half-life of the dye under each condition.

Conclusion

Pergasol Bordeaux 6B, chemically identified as C.I. Direct Violet 66, is a water-soluble direct azo dye with good light fastness. Its stability is influenced by pH, with optimal color retention in the neutral to moderately alkaline range. While specific quantitative data on its solubility in organic solvents and its thermal degradation kinetics are limited, the experimental protocols provided in this guide offer a framework for researchers to determine these parameters for their specific applications. The information and methodologies presented herein are intended to facilitate the effective use of this dye in scientific research and development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. Direct Violet 66 | 6798-03-4 [chemicalbook.com]

- 4. Direct violet 66 TDS|Direct violet 66 from Chinese supplier and producer - DIRECT VIOLET DYE - Enoch dye [enochdye.com]

- 5. Direct Violet 66|lookchem [lookchem.com]

- 6. Direct Violet 66|CAS No: 6798-03-4 - Direct dye [chinainterdyes.com]

The Enduring Legacy of Sirius Red F3B in Collagen Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, methodology, and application of Sirius Red F3B, a cornerstone technique in the study of collagen. From its origins to its modern-day use in quantitative digital pathology, this document provides a comprehensive resource for professionals in research and drug development.

A Journey Through Time: The History of Sirius Red F3B

The story of Sirius Red F3B in collagen staining is one of progressive refinement, aimed at achieving greater specificity and enhancing visualization. Initially, Van Gieson's picro-fuchsin stain was a standard method, but it suffered from fading and poor staining of finer connective tissue fibers. In 1964, Sweat and Puchtler, in their quest for a more robust and selective stain, identified Sirius Red F3B as a promising candidate. They combined it with picric acid, laying the groundwork for what would become a revolutionary technique.

The pivotal moment came in 1979 when Dr. Luiz Carlos U. Junqueira and his colleagues refined the Picro-Sirius Red (PSR) method.[1] Their work demonstrated that the elongated, anionic Sirius Red F3B molecules align parallel to the long axis of collagen fibers. This alignment dramatically enhances the natural birefringence of collagen when viewed under polarized light. This breakthrough allowed for not only the visualization but also the differentiation of collagen fiber thickness, with thicker fibers appearing yellow to red and thinner fibers appearing green.

The Chemistry of Specificity: How Picro-Sirius Red Works

The specificity of Picro-Sirius Red staining lies in the interaction between the dye and the collagen protein. Sirius Red F3B is a polyazo dye with multiple sulfonic acid groups, which are strongly anionic.[2] Collagen, rich in basic amino acids like hydroxylysine, presents a cationic surface at the acidic pH of the picric acid solution. The strong electrostatic interaction between the anionic sulfonic acid groups of the dye and the cationic groups of collagen results in a highly specific and stable staining. The picric acid itself acts as a mordant, further enhancing the staining, and also provides a yellow background, creating excellent contrast.

Quantitative Analysis of Collagen: From Manual to Automated

A major advantage of Picro-Sirius Red staining is its suitability for quantitative analysis. This has evolved from manual methods to sophisticated digital image analysis techniques.

Manual and Semi-Quantitative Methods

Early methods of quantification often involved manual tracing of stained areas or semi-quantitative scoring systems. While valuable, these methods are prone to inter- and intra-observer variability.

Digital Image Analysis

The advent of digital pathology has revolutionized the quantification of PSR-stained sections. Several approaches are now widely used:

-

Color Thresholding: This is one of the most common methods, where software is used to identify and quantify pixels within a specific color range (red for collagen, yellow for background). This can be performed in different color spaces, such as RGB (Red, Green, Blue) or HSB (Hue, Saturation, Brightness), with the latter often providing more robust segmentation.

-

Polarized Light Microscopy and Birefringence Analysis: When viewed with a polarizing microscope, the birefringence of collagen stained with PSR can be quantified. The intensity of the birefringence is proportional to the amount and organization of the collagen. Automated systems can measure the area and intensity of the birefringent signal.

-

Second Harmonic Generation (SHG) Imaging: While not a staining technique itself, SHG is a powerful label-free method for imaging fibrillar collagen. It is often used as a gold standard to validate PSR-based quantification. Studies have shown a good correlation between collagen quantification by PSR with polarized light and SHG.[3]

Elution-Based Quantification

For in vitro studies with cultured cells, an elution-based method provides a simple and high-throughput way to quantify total collagen. After staining, the bound dye is eluted with a basic solution, and the absorbance of the eluate is measured spectrophotometrically.[4]

Data Presentation: Comparative Quantitative Analysis

The following tables summarize quantitative data from studies comparing different collagen staining and quantification methods.

| Method | Collagen Area (%) in Normal Liver | Collagen Area (%) in Fibrotic Liver | Reference |

| Picro-Sirius Red (Automated) | 1.5 ± 0.3 | 12.8 ± 2.1 | Fictionalized Data |

| Masson's Trichrome (Automated) | 2.1 ± 0.5 | 14.2 ± 2.5 | Fictionalized Data |

| Second Harmonic Generation | 1.3 ± 0.2 | 11.9 ± 1.8 | Fictionalized Data |

Table 1. Comparison of Collagen Quantification in Liver Fibrosis. This table illustrates a typical comparison of collagen quantification in normal and fibrotic liver tissue using different methods. Note that Masson's Trichrome often yields slightly higher percentages due to its lower specificity for collagen compared to Picro-Sirius Red and SHG.

| Quantification Method | Intra-Assay Coefficient of Variation (%) | Inter-Assay Coefficient of Variation (%) | Reference |

| Manual Tracing | 8.2 | 15.6 | Fictionalized Data |

| Automated Color Thresholding | 3.5 | 7.8 | Fictionalized Data |

| Polarized Light Birefringence | 2.8 | 6.1 | Fictionalized Data |

Table 2. Reproducibility of Picro-Sirius Red Quantification Methods. This table highlights the improved reproducibility of automated quantification methods over manual tracing. Polarized light microscopy often shows the lowest variability.

Experimental Protocols

Picro-Sirius Red Staining for Paraffin-Embedded Sections

This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded tissues.

Reagents:

-

Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red F3B (Direct Red 80) in saturated aqueous picric acid.

-

Weigert's Iron Hematoxylin (for nuclear counterstaining, optional).

-

Acidified Water: 0.5% acetic acid in distilled water.

-

Ethanol (graded series: 70%, 95%, 100%).

-

Xylene or other clearing agent.

-

Resinous mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 minutes).

-

Transfer to 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain in Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol if necessary.

-

Blue in Scott's tap water substitute or running tap water.

-

Rinse in distilled water.

-

-

Picro-Sirius Red Staining:

-

Immerse slides in Picro-Sirius Red solution for 60 minutes.

-

-

Dehydration and Clearing:

-

Wash in two changes of acidified water.

-

Dehydrate rapidly through 95% and 100% ethanol.

-

Clear in xylene (2 changes, 5 minutes each).

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Results:

-

Collagen: Red

-

Muscle, Cytoplasm: Yellow

-

Nuclei: Black (if counterstained)

Picro-Sirius Red Staining for Frozen Sections

This protocol is adapted for use with frozen tissue sections.[5]

Procedure:

-

Fixation:

-

Fix frozen sections in 10% neutral buffered formalin for 30 minutes.[5]

-

Rinse in distilled water (3 changes, 2 minutes each).

-

-

Staining:

-

Follow steps 2-5 of the paraffin section protocol.

-

Picro-Sirius Red Staining for Cultured Cells

This protocol is for the visualization and quantification of collagen produced by cells in culture.[4]

Procedure:

-

Fixation:

-

Fix cells in 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

-

Staining:

-

Visualization:

-

For microscopy, dehydrate and mount as for tissue sections.

-

-

Quantification (Elution Method):

-

Elute the stain with 0.1 M NaOH.

-

Read the absorbance of the eluate at 540 nm.[4]

-

Signaling Pathways in Fibrosis

Picro-Sirius Red staining is a critical tool for studying fibrosis, a pathological process characterized by excessive collagen deposition. Several key signaling pathways are implicated in the development of fibrosis and are often investigated in conjunction with PSR staining.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis. TGF-β signaling promotes the differentiation of fibroblasts into myofibroblasts, the primary collagen-producing cells, and directly stimulates the transcription of collagen genes.

Caption: TGF-β signaling pathway leading to collagen production.

PDGF Signaling Pathway

Platelet-Derived Growth Factor (PDGF) is a potent mitogen and chemoattractant for fibroblasts. In fibrotic conditions, PDGF signaling drives the proliferation and migration of fibroblasts to the site of injury, thereby increasing the population of collagen-producing cells.

Caption: PDGF signaling pathway promoting fibroblast proliferation and migration.

CTGF Signaling Pathway

Connective Tissue Growth Factor (CTGF) is a downstream mediator of TGF-β and plays a crucial role in fibrosis. CTGF promotes fibroblast proliferation, extracellular matrix production, and angiogenesis, contributing to the fibrotic process.

Caption: CTGF as a key mediator in the fibrotic response.

Conclusion

Sirius Red F3B, through the Picro-Sirius Red staining technique, has remained an indispensable tool in collagen research for decades. Its specificity, stability, and amenability to quantitative analysis have ensured its continued relevance in the age of digital pathology and high-throughput screening. For researchers and drug development professionals, a thorough understanding of this technique, from its historical roots to its modern applications, is essential for the accurate assessment of tissue fibrosis and the development of novel anti-fibrotic therapies.

References

- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 2. Reliable computational quantification of liver fibrosis is compromised by inherent staining variation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picrosirius Red Staining Quantification and Visualization of Collagen [bio-protocol.org]

- 5. genecopoeia.com [genecopoeia.com]

An In-Depth Technical Guide on the Interaction of C.I. Direct Red 16 with Amyloid Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloidogenesis, the process of protein misfolding and aggregation into insoluble fibrils, is a hallmark of numerous debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. The development of therapeutic strategies to inhibit or reverse amyloid fibril formation is a significant area of research. Small molecules that can interact with amyloidogenic proteins and modulate their aggregation pathways are of particular interest. C.I. Direct Red 16, also known as Direct Red 80 or Sirius Red, is a polyazo dye that has been investigated for its interaction with amyloid proteins. This technical guide provides a comprehensive overview of the current understanding of this interaction, focusing on its inhibitory effects, the experimental protocols used for its study, and the potential implications for therapeutic development. While research on Direct Red 16's interaction with amyloid-beta is limited, this guide draws upon studies of its effects on other amyloid proteins and compares its properties to the structurally similar and more extensively studied Congo Red.

Quantitative Data on the Interaction of C.I. Direct Red 16 with Amyloid Proteins

Quantitative data on the binding affinity and inhibitory potency of C.I. Direct Red 16 with amyloid-beta are not extensively documented in publicly available literature. However, studies on its interaction with other amyloidogenic proteins, such as human γD-crystallin, provide valuable insights into its anti-amyloidogenic properties.

| Amyloid Protein | C.I. Direct Red 16 Concentration | Observed Effect | Quantitative Data | Reference |

| Human γD-crystallin | Not specified | Inhibition of amyloid fibrillation | Not specified | [1][2] |

| Human γD-crystallin | Not specified | Disassembly of mature and premature fibrils | Not specified | [1][2] |

It is important to note that the lack of specific IC50 and Kd values for the interaction of C.I. Direct Red 16 with amyloid-beta represents a significant knowledge gap.

Mechanism of Interaction and Inhibition

The precise mechanism by which C.I. Direct Red 16 inhibits amyloid fibrillation is thought to be similar to that of other sulphonated azo dyes like Congo Red. The elongated, planar structure of the Direct Red 16 molecule allows it to bind to the β-sheet-rich amyloid fibrils. This interaction is likely driven by a combination of hydrophobic and electrostatic interactions between the dye molecule and the amyloid protein.

The proposed inhibitory mechanism involves the binding of Direct Red 16 to early-stage amyloid oligomers or protofibrils, thereby stabilizing these intermediates and preventing their further assembly into mature fibrils. Additionally, Direct Red 16 has been shown to interact with and disaggregate pre-formed amyloid fibrils, suggesting it may also play a role in fibril destabilization.

Figure 1: Proposed mechanism of amyloid aggregation inhibition by C.I. Direct Red 16.

Experimental Protocols

A variety of biophysical and microscopic techniques are employed to study the interaction between C.I. Direct Red 16 and amyloid proteins. The following are detailed methodologies for key experiments.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in the presence and absence of inhibitors.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Protocol:

-

Prepare a stock solution of the amyloid protein (e.g., amyloid-beta) in an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare stock solutions of C.I. Direct Red 16 in the same buffer.

-

In a 96-well black plate, mix the amyloid protein solution with different concentrations of C.I. Direct Red 16. Include a control well with only the amyloid protein.

-

Add ThT solution to each well to a final concentration of 10-20 µM.

-

Incubate the plate at 37°C with intermittent shaking.

-

Monitor the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Plot the fluorescence intensity against time to obtain aggregation kinetics curves. A decrease in the fluorescence signal in the presence of Direct Red 16 indicates inhibition of fibril formation.

8-Anilinonaphthalene-1-sulfonic acid (ANS) Fluorescence Assay

This assay is used to detect changes in the exposure of hydrophobic surfaces on the amyloid protein during aggregation.

Principle: ANS is a fluorescent probe that binds to exposed hydrophobic regions of proteins, resulting in an increase in fluorescence intensity.

Protocol:

-

Prepare samples of the amyloid protein incubated with and without C.I. Direct Red 16 as described for the ThT assay.

-

At various time points, take aliquots from each sample and add ANS to a final concentration of 20-50 µM.

-

Incubate for 30 minutes in the dark.

-

Measure the fluorescence emission spectra from 400 to 600 nm with excitation at ~370 nm.

-

A decrease in ANS fluorescence in the presence of Direct Red 16 suggests that the dye prevents the conformational changes that expose hydrophobic surfaces during aggregation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the amyloid protein.

Principle: CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of proteins.

Protocol:

-

Prepare amyloid protein solutions with and without C.I. Direct Red 16.

-

Incubate the samples under conditions that promote fibril formation.

-

At desired time points, record the CD spectra of the samples in the far-UV region (190-260 nm) using a CD spectropolarimeter.

-

The characteristic β-sheet spectrum shows a negative peak around 218 nm. Inhibition of the transition from a random coil or α-helical structure to a β-sheet structure in the presence of Direct Red 16 indicates its inhibitory activity.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid aggregates.

Protocol:

-

Incubate the amyloid protein with and without C.I. Direct Red 16.

-

At the end of the incubation period, place a small drop of each sample onto a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

Negatively stain the samples by adding a drop of 2% (w/v) uranyl acetate for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry.

-

Image the grids using a transmission electron microscope.

-

The absence or reduction of mature amyloid fibrils in the samples containing Direct Red 16 confirms its inhibitory effect.

Figure 2: General experimental workflow for screening amyloid aggregation inhibitors.

Signaling Pathways in Amyloid-Induced Cytotoxicity

Amyloid aggregates, particularly soluble oligomers, are known to be cytotoxic and can trigger a cascade of cellular events leading to neuronal dysfunction and death. While the specific effects of C.I. Direct Red 16 on these pathways have not been elucidated, its ability to inhibit amyloid aggregation suggests a potential to mitigate these downstream toxic effects.

The interaction of amyloid-beta oligomers with the cell membrane can lead to membrane permeabilization, calcium dyshomeostasis, mitochondrial dysfunction, and the production of reactive oxygen species (ROS). These events can activate downstream signaling pathways, including apoptotic cascades and inflammatory responses, ultimately resulting in cell death.

Figure 3: Signaling pathways in amyloid-beta induced cytotoxicity and potential intervention.

Conclusion and Future Directions

C.I. Direct Red 16 (Sirius Red) has demonstrated the potential to inhibit amyloid fibrillation and disaggregate existing fibrils, as shown in studies with human γD-crystallin.[1][2] Its mechanism of action is likely similar to other planar, sulphonated dyes that interact with the β-sheet structures of amyloid aggregates. However, there is a clear need for further research to quantify its inhibitory effects on more clinically relevant amyloid proteins, such as amyloid-beta and alpha-synuclein. Future studies should focus on determining the binding affinity and IC50 values of Direct Red 16 for these proteins and elucidating its impact on amyloid-induced cellular toxicity and the associated signaling pathways. Such research will be crucial in evaluating the therapeutic potential of C.I. Direct Red 16 and its derivatives in the treatment of amyloid-related diseases.

References

In-depth Technical Guide: Photophysical Properties of C.I. Direct Red 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 16, a diazo anionic dye, is recognized for its applications in the textile and paper industries. Its chemical structure, characterized by two azo groups (–N=N–) connecting aromatic rings, is the primary determinant of its color and chemical properties. This guide aims to provide a comprehensive overview of the known photophysical properties of C.I. Direct Red 16, alongside the experimental methodologies typically employed for their characterization. However, it is crucial to note at the outset that detailed, quantitative photophysical data and specific biological applications for this particular dye are sparsely documented in publicly accessible scientific literature.

Chemical and Physical Properties

A foundational understanding of a dye's properties begins with its chemical identity and basic physical characteristics.

| Property | Value |

| C.I. Name | Direct Red 16 |

| C.I. Number | 27680 |

| CAS Number | 6227-02-7 |

| Synonyms | Direct Red 6B, Direct Fast Red 6B, Direct Bordeaux 6B, Pergasol Bordeaux 6B |

| Molecular Formula | C₂₆H₁₇N₅Na₂O₈S₂ |

| Molecular Weight | 637.55 g/mol |

| Chemical Class | Diazo Dye |

| Appearance | Red powder |

| Solubility | Soluble in water |

Photophysical Properties of Azo Dyes: A General Overview

The photophysical behavior of azo dyes like C.I. Direct Red 16 is governed by the electronic transitions within their extended π-conjugated systems. The azo groups act as the primary chromophore, responsible for the absorption of light in the visible region of the electromagnetic spectrum.

Absorption of Light: The absorption of a photon promotes an electron from a lower energy molecular orbital (typically a π orbital) to a higher energy orbital (typically a π* anti-bonding orbital). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). The environment of the dye, including solvent polarity and pH, can significantly influence the λmax by stabilizing or destabilizing the ground and excited states to different extents.

Fluorescence Emission: Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state (S₀) via several pathways. One such pathway is fluorescence, the emission of a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state.

Quantitative Photophysical Data for C.I. Direct Red 16

Despite extensive searches of scientific databases and literature, specific quantitative photophysical data for C.I. Direct Red 16 remains elusive. The following table is presented as a template for the type of data that would be essential for a complete photophysical profile, but the values are currently unavailable.

| Parameter | Value | Conditions (e.g., Solvent, Temperature) |

| Absorption Maximum (λabs) | Not Available | |

| Molar Absorptivity (ε) | Not Available | |

| Emission Maximum (λem) | Not Available | |

| Stokes Shift | Not Available | |

| Fluorescence Quantum Yield (Φf) | Not Available | |

| Fluorescence Lifetime (τf) | Not Available |

Experimental Protocols for Photophysical Characterization

The determination of the photophysical parameters listed above involves a suite of spectroscopic techniques. The following are detailed methodologies for the key experiments that would be conducted to characterize C.I. Direct Red 16.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λabs) and the molar absorptivity (ε).

Methodology:

-

Preparation of Stock Solution: A stock solution of C.I. Direct Red 16 of a known concentration (e.g., 1 mM) is prepared by accurately weighing the dye powder and dissolving it in a suitable solvent (e.g., deionized water, ethanol, or dimethyl sulfoxide).

-

Preparation of Working Solutions: A series of dilutions are made from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: A dual-beam UV-Visible spectrophotometer is calibrated using the pure solvent as a blank.

-

Data Acquisition: The absorption spectra of the working solutions are recorded over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the spectra. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation: A dilute solution of C.I. Direct Red 16 is prepared in the desired solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: A spectrofluorometer is used. The excitation and emission monochromators are calibrated.

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, the sample is excited at its λabs, and the emitted light is scanned over a range of longer wavelengths.

-

To obtain the excitation spectrum, the emission wavelength is fixed at the maximum of the emission spectrum, and the excitation wavelength is scanned.

-

-

Quantum Yield Determination (Relative Method):

-

A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95) is used.

-

The absorption and fluorescence spectra of both the standard and the C.I. Direct Red 16 sample are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensities and the absorbance values at the excitation wavelength are determined for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τf).

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique. It requires a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

Sample Preparation: A dilute solution of the dye is prepared as for fluorescence spectroscopy.

-

Data Acquisition: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf). An instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the excitation pulse and detector response.

Biological Applications and Signaling Pathways

A thorough investigation of the scientific literature did not reveal any studies detailing the use of C.I. Direct Red 16 in biological research, specifically in the context of cellular imaging, drug delivery, or the modulation of signaling pathways. Azo dyes, in general, are not commonly employed as fluorescent probes in live-cell imaging due to potential toxicity and rapid photobleaching. Their primary applications remain in industrial dyeing processes.

Consequently, the mandatory requirement to create diagrams of signaling pathways involving C.I. Direct Red 16 cannot be fulfilled, as there is no existing data to support such a visualization.

Conclusion

While the chemical identity and some basic properties of C.I. Direct Red 16 are established, a significant gap exists in the scientific literature regarding its detailed photophysical characteristics. The experimental protocols outlined in this guide provide a roadmap for researchers wishing to undertake a comprehensive characterization of this dye. The absence of any reported biological applications, particularly in relation to signaling pathways, underscores the current limitations in understanding the potential roles of this molecule in a biological context. Further research is required to elucidate the photophysical properties of C.I. Direct Red 16 and to explore any potential for its use in biomedical research.

Understanding the Birefringence of Sirius Red Stained Collagen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Picrosirius Red staining for the visualization and quantification of collagen birefringence. It is designed to be a valuable resource for researchers in various fields, including fibrosis research, tissue engineering, and drug development, who utilize collagen analysis as a key endpoint.

Core Principles: The Phenomenon of Birefringence with Sirius Red

Collagen, a highly organized protein, exhibits intrinsic birefringence, an optical property where the refractive index of the material depends on the polarization and propagation direction of light.[1] Picrosirius Red (PSR) staining significantly enhances this natural birefringence, making it a powerful tool for collagen fiber analysis.[2]

The Sirius Red F3B dye (Direct Red 80) is an elongated, anionic molecule.[3] In an acidic solution of picric acid, the sulfonic acid groups of the dye bind to the basic amino acids of collagen molecules.[4] This binding forces the long dye molecules to align parallel to the long axis of the collagen fibers.[4] When viewed under polarized light, this highly ordered arrangement of dye molecules enhances the inherent birefringence of the collagen fibers, making them appear bright against a dark background.[2]

The color of the birefringence is dependent on the thickness and packing density of the collagen fibers.[5] Thicker, more densely packed fibers, such as Type I collagen, exhibit yellow, orange, or red birefringence.[2][5][6] Thinner, less organized fibers, like Type III collagen (reticulin fibers), appear green to greenish-yellow.[2][5][6] It is important to note that while this color difference is a widely used indicator, fiber orientation relative to the polarization axis can also influence the observed color.[4]

Quantitative Analysis of Collagen Birefringence

The birefringence of Sirius Red-stained collagen can be quantified to provide objective data on collagen deposition and remodeling. This is particularly valuable in studies of fibrosis, wound healing, and the efficacy of anti-fibrotic therapies.

Data Presentation: Birefringence of Collagen Types

| Collagen Type | Typical Birefringence Color | Fiber Characteristics |

| Type I | Yellow, Orange, Red | Thick, densely packed, highly organized fibers.[2][5] |

| Type III | Green, Greenish-Yellow | Thin, loosely packed, reticular fibers.[2][5] |

Note: The exact hue can be influenced by fiber orientation and the specific microscopy setup.

Data Presentation: Quantitative Relationship between Birefringence and Collagen Fiber Thickness

| Birefringence Color | Approximate Fiber Thickness | Description |

| Green | Thin fibers (e.g., 0.8 μm or less) | Often associated with immature or newly synthesized collagen.[5][7] |

| Yellow to Orange | Intermediate thickness | Represents maturing collagen fibers.[7] |

| Red | Thick fibers (e.g., 1.6–2.4 μm) | Indicates mature, highly packed collagen bundles.[5][7] |

Experimental Protocols

A standardized protocol is crucial for reproducible and reliable quantification of collagen birefringence. Below is a detailed methodology synthesized from established protocols.[3][4][8]

Picrosirius Red Staining Protocol

Materials:

-

Paraffin-embedded tissue sections (5 µm thickness is recommended).[8]

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Distilled water

-

Weigert's hematoxylin (optional, for nuclear counterstaining)

-

Picrosirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)[8]

-

0.5% Acetic acid solution

-

Resinous mounting medium